N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a cycloheptyl group, a 4-fluorobenzyl group, and a methylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like carbodiimides or acid chlorides.
Introduction of the Cycloheptyl Group: This can be achieved through nucleophilic substitution reactions where a cycloheptyl halide reacts with the glycinamide.
Attachment of the 4-Fluorobenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride.
Addition of the Methylsulfonyl Group: The final step might involve sulfonylation using methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl and methylsulfonyl groups might enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
- N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
The unique combination of the cycloheptyl, 4-fluorobenzyl, and methylsulfonyl groups in N-cycloheptyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide might confer distinct physicochemical properties, such as increased lipophilicity or enhanced metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
N-cycloheptyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-24(22,23)20(12-14-8-10-15(18)11-9-14)13-17(21)19-16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDHMOWUUMDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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